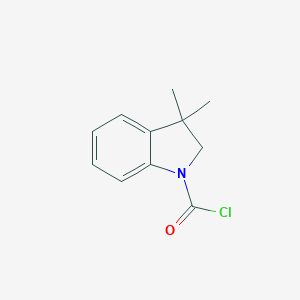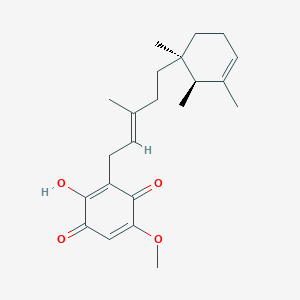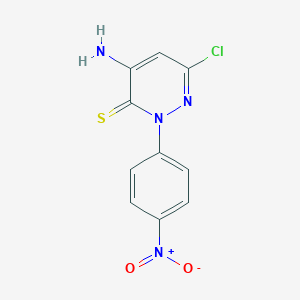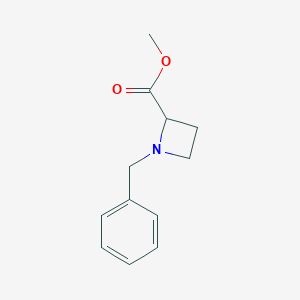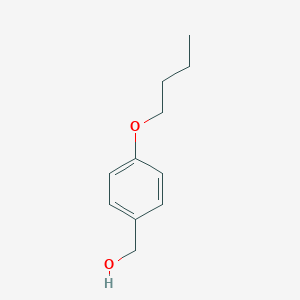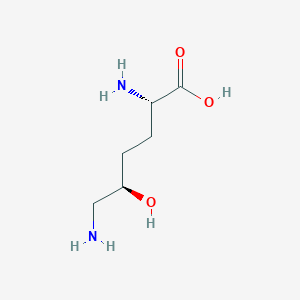![molecular formula C₂₄H₃₂O₁₆ B044639 [3,4,5-トリアセチルオキシ-6-[(3,4-ジアセチルオキシ-6,8-ジオキサビシクロ[3.2.1]オクタン-2-イル)オキシ]オキサン-2-イル]メチルアセテート CAS No. 28868-67-9](/img/structure/B44639.png)
[3,4,5-トリアセチルオキシ-6-[(3,4-ジアセチルオキシ-6,8-ジオキサビシクロ[3.2.1]オクタン-2-イル)オキシ]オキサン-2-イル]メチルアセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate, also known as [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C₂₄H₃₂O₁₆ and its molecular weight is 576.5 g/mol. The purity is usually 95%.
The exact mass of the compound [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん研究
この化合物の構造的複雑さ、特に複数のアセトキシ基の存在は、さまざまな生物学的標的と相互作用することを可能にする可能性があります。類似の構造は合成され、抗がん活性について評価されています。 例えば、トリメトキシシンナマミドでテザーされたトリアゾールを持つ誘導体は、がん細胞株に対して有望な結果を示しました . これは、当社の化合物が、抗がん特性を示す可能性のある誘導体に合成できることを示唆しており、さらなる調査の余地があります。
抗菌活性
トリアゾールモチーフを持つ化合物は、その抗菌活性で知られています . トリアゾール環は、当社の化合物と同様のアセチル化前駆体から合成できるため、多くの医薬品に共通の特徴です。 研究では、この化合物からのトリアゾール誘導体の合成を探求し、さまざまな微生物株に対する有効性を評価することができます。
神経保護剤
化合物の構造におけるアセチル化部分は、神経保護効果について研究されている桂皮酸誘導体を彷彿とさせます。 これらの化合物は、神経変性疾患につながる一般的な経路であるグルタミン酸誘発毒性から神経細胞を保護することができます . したがって、当社の化合物は、神経保護剤を合成するための前駆体となる可能性があります。
麻薬中毒に対する可能性
桂皮酸誘導体は、麻薬中毒活性を持つ可能性があるという証拠があり、中毒療法における役割を示唆しています。 この化合物は、麻薬離脱症状または依存を軽減する可能性について調査することができます .
特性
IUPAC Name |
[3,4,5-triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O16/c1-9(25)31-7-15-17(33-10(2)26)19(34-11(3)27)22(37-14(6)30)24(39-15)40-18-16-8-32-23(38-16)21(36-13(5)29)20(18)35-12(4)28/h15-24H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYANUNAAANZGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C(C2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295766 |
Source


|
| Record name | 2-[(acetyloxy)methyl]-6-{[3,4-bis(acetyloxy)-6,8-dioxabicyclo[3.2.1]oct-2-yl]oxy}tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28868-67-9 |
Source


|
| Record name | NSC105391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(acetyloxy)methyl]-6-{[3,4-bis(acetyloxy)-6,8-dioxabicyclo[3.2.1]oct-2-yl]oxy}tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

